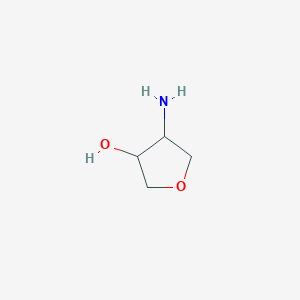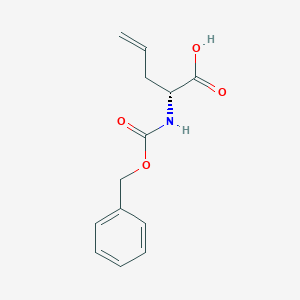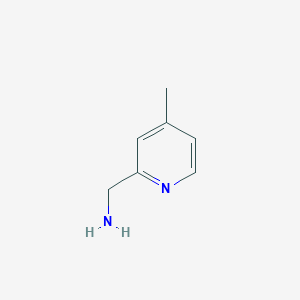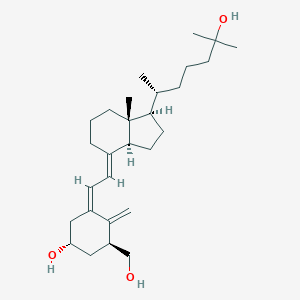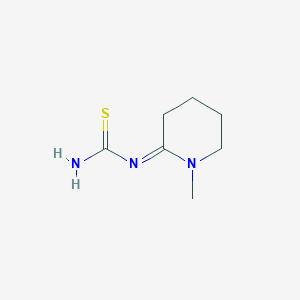
(1-Methyl-2-piperidinylidene)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-piperidinylidene)thiourea (MPPT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This molecule is a thiourea derivative that contains a piperidine ring and a methyl group. MPPT has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-piperidinylidene)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Methyl-2-piperidinylidene)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. (1-Methyl-2-piperidinylidene)thiourea has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
(1-Methyl-2-piperidinylidene)thiourea has been shown to have various biochemical and physiological effects. (1-Methyl-2-piperidinylidene)thiourea has been shown to have antioxidant properties, which can help protect cells from oxidative stress. (1-Methyl-2-piperidinylidene)thiourea has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Methyl-2-piperidinylidene)thiourea has several advantages for lab experiments. (1-Methyl-2-piperidinylidene)thiourea is a relatively stable compound that can be easily synthesized and purified. (1-Methyl-2-piperidinylidene)thiourea has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using (1-Methyl-2-piperidinylidene)thiourea in lab experiments. (1-Methyl-2-piperidinylidene)thiourea has low solubility in water, which can make it difficult to dissolve in aqueous solutions. (1-Methyl-2-piperidinylidene)thiourea also has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1-Methyl-2-piperidinylidene)thiourea. (1-Methyl-2-piperidinylidene)thiourea has been investigated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. Future research could focus on optimizing the synthesis methods for (1-Methyl-2-piperidinylidene)thiourea to improve its effectiveness as a therapeutic agent. Future research could also investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to target specific enzymes and signaling pathways involved in disease processes. Additionally, future research could investigate the potential of (1-Methyl-2-piperidinylidene)thiourea to be used in combination with other therapeutic agents to enhance their effectiveness.
Métodos De Síntesis
(1-Methyl-2-piperidinylidene)thiourea can be synthesized using various methods, including the reaction of piperidine with thiourea in the presence of a catalyst or the reaction of piperidine with isothiocyanate. The reaction of piperidine with thiourea in the presence of a catalyst is the most common method used for the synthesis of (1-Methyl-2-piperidinylidene)thiourea. This method involves the reaction of piperidine with thiourea in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
(1-Methyl-2-piperidinylidene)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. (1-Methyl-2-piperidinylidene)thiourea has been shown to have anti-inflammatory, antioxidant, and antitumor properties. (1-Methyl-2-piperidinylidene)thiourea has been investigated as a potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
126826-79-7 |
|---|---|
Nombre del producto |
(1-Methyl-2-piperidinylidene)thiourea |
Fórmula molecular |
C7H13N3S |
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
(E)-(1-methylpiperidin-2-ylidene)thiourea |
InChI |
InChI=1S/C7H13N3S/c1-10-5-3-2-4-6(10)9-7(8)11/h2-5H2,1H3,(H2,8,11)/b9-6+ |
Clave InChI |
DJIPCSXZWOUNKX-UHFFFAOYSA-N |
SMILES isomérico |
CN\1CCCC/C1=N\C(=S)N |
SMILES |
CN1CCCCC1=NC(=S)N |
SMILES canónico |
CN1CCCCC1=NC(=S)N |
Sinónimos |
(1-Methyl-2-piperidinylidene)thiourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



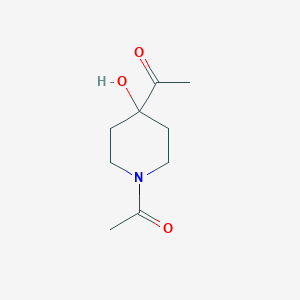

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
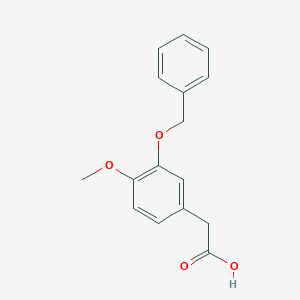
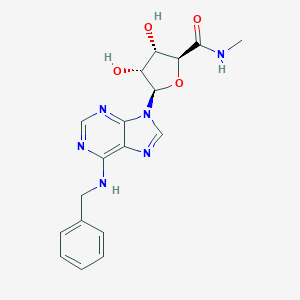
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)


